N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide

Catalog No.
S6747041
CAS No.
2549133-23-3
M.F
C14H19NO3S
M. Wt
281.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylb...

CAS Number

2549133-23-3

Product Name

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide

IUPAC Name

N-[(E)-3-methylsulfonylprop-2-enyl]-4-phenylbutanamide

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

InChI

InChI=1S/C14H19NO3S/c1-19(17,18)12-6-11-15-14(16)10-5-9-13-7-3-2-4-8-13/h2-4,6-8,12H,5,9-11H2,1H3,(H,15,16)/b12-6+

InChI Key

GMNVOBQMNWVZSN-WUXMJOGZSA-N

SMILES

CS(=O)(=O)C=CCNC(=O)CCCC1=CC=CC=C1

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)CCCC1=CC=CC=C1

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)CCCC1=CC=CC=C1

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide is an organic compound characterized by its complex structure, which includes a methanesulfonyl group, a phenyl group, and a butanamide backbone. Its molecular formula is C15H19NO3S, with a molecular weight of 301.4 g/mol. This compound appears as a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and methanol, but is insoluble in water. Its melting point ranges from 63 to 65°C, and it has a boiling point of approximately 525.8°C at 760 mmHg. The compound is stable under normal conditions but can decompose when exposed to light and heat.

  • Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form saturated derivatives.
  • Substitution: The phenyl group may participate in electrophilic aromatic substitution reactions.

These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modifications.

This compound has garnered attention for its significant biological activities, particularly as an allosteric modulator of various ion channels and receptors. It has been shown to modulate gamma-aminobutyric acid receptors and transient receptor potential vanilloid 1 channels, both of which play crucial roles in pain perception and sensory transmission. Additionally, N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting its potential therapeutic applications in pain management and inflammatory diseases.

The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide typically involves several steps:

  • Starting Materials: The synthesis begins with 4-phenylbutanoic acid and 3-methanesulfonylprop-2-en-1-amine.
  • Formation of Amide Bond: The carboxylic acid group of 4-phenylbutanoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide in the presence of a catalyst like 4-dimethylaminopyridine. This activated intermediate then reacts with 3-methanesulfonylprop-2-en-1-amine to form the desired amide bond.
  • Purification: The crude product is purified through recrystallization or column chromatography to yield the pure compound.

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide has various applications across different fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is explored for therapeutic applications, particularly in drug development targeting pain and inflammation.
  • Industry: The compound is utilized in producing specialty chemicals and materials.

Research into the interaction studies of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide indicates that it may interact with specific enzymes or receptors within biological systems. Its modulation of signaling pathways related to cell growth, apoptosis, or inflammation suggests that it could play a role in various physiological processes.

Several compounds share structural similarities with N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide, each possessing unique properties:

Compound NameMolecular FormulaKey Features
N-(4-hydroxyphenyl)butanamideC11H15NO3Exhibits analgesic properties
N-[3-(trifluoromethyl)phenyl]butanamideC12H14F3NPotential anti-cancer activity
N-(3-methylphenyl)butanamideC12H17NOKnown for anti-inflammatory effects
N-(4-chlorophenyl)butanamideC11H14ClNInvestigated for neuroprotective effects

N-[3-(trifluoromethyl)phenyl]butanamide stands out due to its trifluoromethyl group, enhancing lipophilicity and potentially increasing bioavailability compared to N-[3-methanesulfonylprop-2-en-1-yl]-4-phenybutanamide. Conversely, N-(4-hydroxyphenyl)butanamide's hydroxyl group may contribute to its analgesic effects through different mechanisms of action.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

281.10856464 g/mol

Monoisotopic Mass

281.10856464 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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